1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol
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Overview
Description
1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol is a chemical compound with the molecular formula C9H18OSi. It is commonly used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol typically involves the reaction of 2-butyn-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the tert-butyldimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol is widely used in scientific research, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another compound with a tert-butyldimethylsilyl protecting group, used in similar applications.
tert-Butyldimethylsilyloxypropyne: Similar in structure and used as a protecting group in organic synthesis.
Uniqueness
1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol is unique due to its specific structure, which combines the stability of the tert-butyldimethylsilyl group with the reactivity of the alkyne functionality. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of hydroxyl groups are required .
Properties
CAS No. |
168065-22-3 |
---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.4 |
Purity |
95 |
Origin of Product |
United States |
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